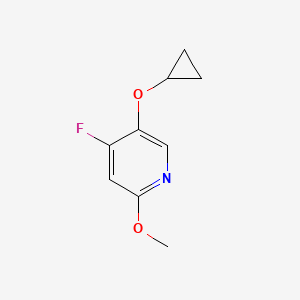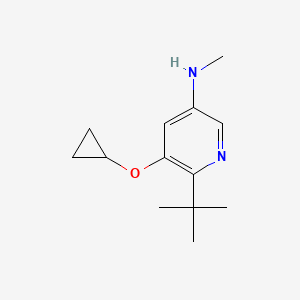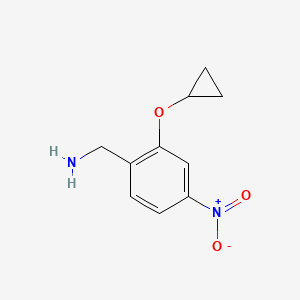![molecular formula C24H23N3O3 B14811175 N-benzyl-4-{2-[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]hydrazinyl}-4-oxobutanamide](/img/structure/B14811175.png)
N-benzyl-4-{2-[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]hydrazinyl}-4-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-4-{2-[3-(1-naphthyl)acryloyl]hydrazino}-4-oxobutanamide is a complex organic compound with a molecular formula of C23H23N3O4 This compound is characterized by the presence of a naphthyl group, an acrylamide moiety, and a hydrazino functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-{2-[3-(1-naphthyl)acryloyl]hydrazino}-4-oxobutanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1-naphthylacrylic acid with hydrazine hydrate to form the hydrazide intermediate. This intermediate is then reacted with benzyl bromide in the presence of a base such as potassium carbonate to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-{2-[3-(1-naphthyl)acryloyl]hydrazino}-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-benzyl-4-{2-[3-(1-naphthyl)acryloyl]hydrazino}-4-oxobutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-4-{2-[3-(1-naphthyl)acryloyl]hydrazino}-4-oxobutanamide involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the naphthyl group can engage in π-π interactions with aromatic residues, further modulating the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-4-{2-[3-(1-naphthyl)acryloyl]hydrazino}-4-oxobutanamide
- N-(1-naphthyl)-4-(2-(3-nitrobenzylidene)hydrazino)-4-oxobutanamide
- N-benzyl-4-{2-[(1-naphthyloxy)acetyl]hydrazino}-4-oxobutanamide
Uniqueness
N-benzyl-4-{2-[3-(1-naphthyl)acryloyl]hydrazino}-4-oxobutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability or selectivity in certain reactions, making it a valuable tool in research and industrial applications.
Properties
Molecular Formula |
C24H23N3O3 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-benzyl-4-[2-[(E)-3-naphthalen-1-ylprop-2-enoyl]hydrazinyl]-4-oxobutanamide |
InChI |
InChI=1S/C24H23N3O3/c28-22(25-17-18-7-2-1-3-8-18)15-16-24(30)27-26-23(29)14-13-20-11-6-10-19-9-4-5-12-21(19)20/h1-14H,15-17H2,(H,25,28)(H,26,29)(H,27,30)/b14-13+ |
InChI Key |
KCINGBXWNIISLK-BUHFOSPRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)CCC(=O)NNC(=O)/C=C/C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCC(=O)NNC(=O)C=CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-dichloro-N-[(E)-(4-ethoxyphenyl)methylidene]aniline](/img/structure/B14811116.png)
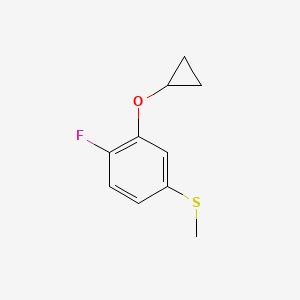
![4-(2-{[(2-Furylmethyl)amino]carbonyl}anilino)-4-oxobutanoic acid](/img/structure/B14811124.png)
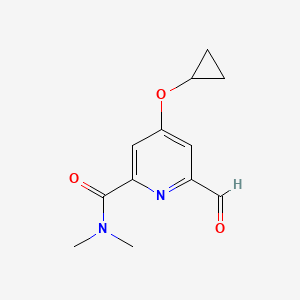
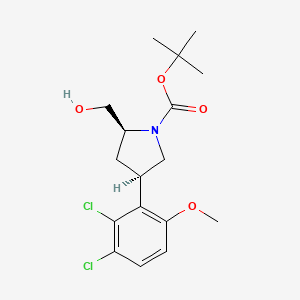
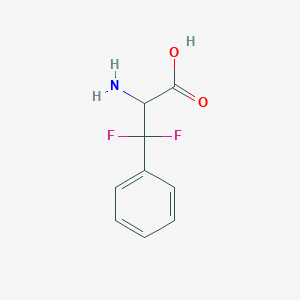
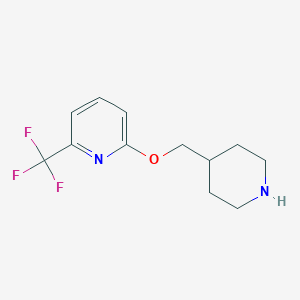
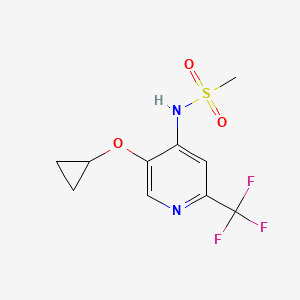
![N-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-methyl-4-nitroaniline](/img/structure/B14811154.png)
![Ethanone, 1,1'-[(1-methylethylidene)di-4,1-phenylene]bis-](/img/structure/B14811162.png)
